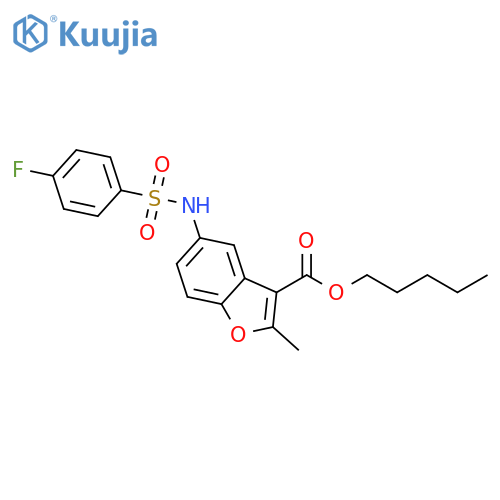

Cas no 442553-45-9 (pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate)

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

- pentyl 5-((4-fluorophenyl)sulfonamido)-2-methylbenzofuran-3-carboxylate

- 3-Benzofurancarboxylic acid, 5-[[(4-fluorophenyl)sulfonyl]amino]-2-methyl-, pentyl ester

- pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

- SR-01000491965-1

- 442553-45-9

- AQ-390/41640443

- pentyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate

- SR-01000491965

- F0782-0118

- AKOS024599994

- pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

-

- インチ: 1S/C21H22FNO5S/c1-3-4-5-12-27-21(24)20-14(2)28-19-11-8-16(13-18(19)20)23-29(25,26)17-9-6-15(22)7-10-17/h6-11,13,23H,3-5,12H2,1-2H3

- InChIKey: PKMIUGOLSIZKCR-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(NS(C3=CC=C(F)C=C3)(=O)=O)C=C2C(C(OCCCCC)=O)=C1C

計算された属性

- せいみつぶんしりょう: 419.12027214g/mol

- どういたいしつりょう: 419.12027214g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 9

- 複雑さ: 644

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94Ų

- 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

- 密度みつど: 1.311±0.06 g/cm3(Predicted)

- ふってん: 538.9±60.0 °C(Predicted)

- 酸性度係数(pKa): 7.61±0.30(Predicted)

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0782-0118-50mg |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |

442553-45-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0782-0118-100mg |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |

442553-45-9 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| A2B Chem LLC | BA76686-10mg |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |

442553-45-9 | 10mg |

$291.00 | 2024-04-20 | ||

| Life Chemicals | F0782-0118-10mg |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |

442553-45-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0782-0118-15mg |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |

442553-45-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0782-0118-20mg |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |

442553-45-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0782-0118-20μmol |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |

442553-45-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0782-0118-75mg |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |

442553-45-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0782-0118-40mg |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |

442553-45-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| A2B Chem LLC | BA76686-1mg |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |

442553-45-9 | 1mg |

$245.00 | 2024-04-20 |

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylateに関する追加情報

Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS No. 442553-45-9): A Comprehensive Overview

The compound Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate, identified by its CAS number 442553-45-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including a fluorobenzenesulfonamido moiety and a benzofuran core, makes it a versatile candidate for further exploration in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating benzofuran derivatives. These compounds are valued for their diverse biological activities and structural flexibility, which allow them to interact with various biological targets. The specific modification of the benzofuran scaffold with a 5-(4-fluorobenzenesulfonamido) group in Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate introduces unique pharmacophoric features that may enhance its binding affinity and selectivity towards therapeutic targets.

The introduction of fluorine atoms into pharmaceutical molecules is a well-established strategy to modulate their pharmacokinetic properties and improve metabolic stability. In the case of Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate, the fluorine substituent on the benzenesulfonamido group is expected to contribute to its lipophilicity and reduce susceptibility to enzymatic degradation. These attributes are crucial for developing drugs with prolonged half-lives and enhanced bioavailability.

Recent studies have highlighted the potential of sulfonamides as key pharmacological intermediates. The sulfonamido group in Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate not only enhances the molecule's solubility but also provides a site for hydrogen bonding interactions with biological targets. This characteristic makes it an attractive scaffold for designing molecules with improved pharmacological profiles.

The structural complexity of Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate also offers opportunities for further derivatization and optimization. By modifying the pentyl side chain or exploring alternative substitution patterns on the benzofuran core, chemists can fine-tune the compound's biological activity and pharmacokinetic properties. Such modifications are essential for identifying lead compounds that exhibit high efficacy and minimal side effects in preclinical and clinical studies.

In the context of drug discovery, Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate serves as a valuable building block for synthesizing novel therapeutic agents. Its unique structural features make it a promising candidate for investigating its potential in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The benzofuran core, known for its role in several bioactive natural products, provides a foundation for designing molecules with diverse biological activities.

The synthesis of Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the complex molecular framework efficiently. These synthetic strategies ensure high yields and purity, which are critical for subsequent biological evaluation.

The biological evaluation of Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate has revealed promising preliminary results. In vitro assays have demonstrated its potential inhibitory activity against various enzymes and receptors relevant to human diseases. For instance, studies have shown that this compound exhibits inhibitory effects on enzymes involved in inflammation pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that it may interact with receptors implicated in central nervous system disorders, opening avenues for further investigation.

The development of novel pharmaceuticals relies heavily on understanding the structure-activity relationships (SAR) of candidate compounds. Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate provides an excellent model for studying SAR due to its complex structural features and multiple functional groups. By systematically varying substituents on different parts of the molecule, researchers can gain insights into how specific structural elements influence biological activity. This information is invaluable for designing optimized drug candidates with enhanced therapeutic efficacy.

The future prospects of Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate are promising, given its unique structural attributes and potential biological activities. Further research is warranted to explore its mechanism of action and evaluate its safety profile in preclinical models. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential in translating this compound from a laboratory curiosity into a viable therapeutic agent.

In conclusion, Pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS No. 442553-45-9) represents a significant advancement in pharmaceutical chemistry. Its intricate structure, characterized by functional groups such as the fluorobenzenesulfonamido moiety and the benzofuran core, makes it a versatile candidate for drug discovery and development. The compound's potential applications in various therapeutic areas highlight its importance as a building block for synthesizing novel therapeutic agents.

442553-45-9 (pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate) 関連製品

- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)

- 2142362-39-6(tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate)

- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)

- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)

- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)

- 944906-08-5(1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-)

- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)

- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)

- 873673-30-4(N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)

- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)